6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an indole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the chromene moiety. The final step involves the coupling of these two fragments under specific reaction conditions.
Indole Derivative Preparation: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone in the presence of an acid catalyst.
Chromene Moiety Introduction: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative.
Coupling Reaction: The final coupling step involves the reaction of the indole derivative with the chromene moiety under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide include:
- 6-chloro-2-methyl-2H-indazol-5-ylacetamide
- 6-chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of a chromene core with an indole moiety and a trifluoromethoxy group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C22H16ClF3N2O4 |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
6-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClF3N2O4/c1-11-15(16-10-14(32-22(24,25)26)3-4-18(16)28-11)6-7-27-20(29)17-9-12-8-13(23)2-5-19(12)31-21(17)30/h2-5,8-10,28H,6-7H2,1H3,(H,27,29) |
InChI Key |
ZSSZAILZQMICSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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